molecular formula C20H20BrN3O3S2 B3015918 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 300569-31-7

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B3015918
CAS No.: 300569-31-7
M. Wt: 494.42
InChI Key: YRSWYGMLDMGGQY-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a 4-(diethylsulfamoyl)benzamide moiety at the 2-position. Its molecular formula is C₂₀H₂₀BrN₃O₃S₂, with a molecular weight of 502.42 g/mol. The bromophenyl group contributes to lipophilicity and halogen bonding, while the diethylsulfamoyl substituent enhances solubility and sulfonamide-mediated interactions.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWYGMLDMGGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-(diethylsulfamoyl)benzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, it can interfere with the cell cycle of cancer cells, leading to apoptosis or programmed cell death . The exact molecular targets and pathways involved in these actions are still under investigation.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Compound Name Substituent (X) Molecular Formula Key Properties/Biological Activity
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide F C₂₀H₂₀FN₃O₃S₂ Reduced steric bulk compared to Br; enhanced electronegativity may alter target binding affinity.
N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide I C₂₀H₂₀IN₃O₃S₂ Larger atomic radius increases steric hindrance; potential for stronger halogen bonding.
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide NO₂ C₂₀H₂₀N₄O₅S₂ Electron-withdrawing nitro group may reduce metabolic stability but enhance electrophilic interactions.

Key Insights :

  • Bromine (Br) : Balances lipophilicity and halogen bonding, making it optimal for NF-κB activation .
  • Fluorine (F) : Improves pharmacokinetic properties due to smaller size and higher electronegativity .

Non-Halogenated Thiazole Derivatives

  • N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine : Incorporates a biphenyl system via Suzuki coupling, enhancing π-π stacking interactions but increasing molecular weight (C₂₀H₁₅FN₄S). Shows antiproliferative activity against cancer cells.
  • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Replaces thiazole with imidazole, shifting activity toward anticancer targets (e.g., cervical cancer).

Modifications to the Sulfonamide Group

Compound Name Sulfonamide Substituent Biological Activity
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidine Comparable NF-κB activation to the target compound but with altered solubility.
4-(Dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide Dimethyl Reduced steric bulk compared to diethyl; may improve binding in constrained pockets.
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide N-Methyl-N-phenyl Introduces aromaticity; potential for dual-target engagement.

Key Insights :

  • Diethylsulfamoyl : Optimal for balancing solubility and hydrophobic interactions in TLR modulation .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24BrN3O2S\text{C}_{19}\text{H}_{24}\text{BrN}_3\text{O}_2\text{S}

This structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl group and the diethylsulfamoyl moiety contributes to its pharmacological properties.

Research indicates that compounds containing thiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and infections.
  • Antimicrobial Activity : Several studies have demonstrated that thiazole compounds possess antimicrobial properties, making them potential candidates for antibiotic development.

Antimicrobial Activity

A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's potential as an anticancer agent. The results are summarized in the following table:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The IC50 values indicate that this compound has promising cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive study investigated the anticancer properties of thiazole derivatives. It was found that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
  • Antimicrobial Efficacy : Another research article highlighted the synthesis of novel thiazole derivatives and their evaluation against resistant bacterial strains. The study concluded that modifications in the thiazole structure significantly enhanced antimicrobial potency.

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